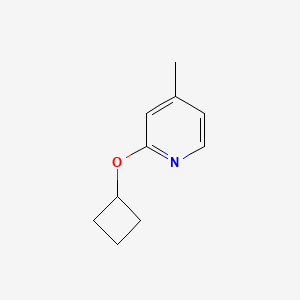

2-Cyclobutoxy-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-5-6-11-10(7-8)12-9-3-2-4-9/h5-7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJSVSVRWNZVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-Cyclobutoxy-4-methylpyridine in Organic Solvents

Abstract

2-Cyclobutoxy-4-methylpyridine is a substituted pyridine derivative with potential applications as a key building block in the synthesis of novel pharmaceutical agents and specialty chemicals. A comprehensive understanding of its solubility profile in organic solvents is a critical prerequisite for its effective use in synthetic chemistry, guiding solvent selection for reactions, purification processes like recrystallization, and formulation development. Due to the absence of publicly available quantitative solubility data for this specific compound, this technical guide provides a robust theoretical solubility profile derived from first principles of its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable empirical data. This document is intended to serve as an essential resource for scientists and professionals in drug discovery and chemical development, enabling the optimization of processes involving 2-Cyclobutoxy-4-methylpyridine.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and chemical synthesis, the solubility of a compound is a foundational physicochemical property that dictates its journey from a laboratory curiosity to a viable product. It governs reaction kinetics, influences the efficiency of purification, and is a primary determinant of a drug candidate's bioavailability. 2-Cyclobutoxy-4-methylpyridine, with its unique combination of a polar pyridine head and nonpolar aliphatic moieties, presents a nuanced solubility challenge. An informed approach to solvent selection is not merely a matter of convenience; it is a critical parameter that can significantly impact yield, purity, and the overall economic viability of a synthetic route. This guide provides the theoretical framework and practical methodology to navigate the solubility landscape of this promising intermediate.

Theoretical Solubility Profile: A “Like Dissolves Like” Analysis

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. The solubility of 2-Cyclobutoxy-4-methylpyridine is determined by the interplay of its distinct structural components and their affinity for various solvent classes.

-

Molecular Structure Analysis:

-

Pyridine Ring: The nitrogen atom within the aromatic ring introduces polarity and acts as a hydrogen bond acceptor. This feature promotes interaction with polar solvents. Pyridine itself is miscible with water and a broad range of organic solvents, a property conferred by its significant dipole moment.[1][2]

-

4-Methyl Group: This small alkyl group is nonpolar and contributes to van der Waals interactions, enhancing solubility in less polar environments.

-

2-Cyclobutoxy Group: This is the most significant nonpolar contributor to the molecule. The bulky, aliphatic cyclobutane ring and the ether linkage create a substantial hydrophobic character, favoring interactions with nonpolar solvents.

-

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that 2-Cyclobutoxy-4-methylpyridine will exhibit a broad solubility spectrum, with optimal solubility likely found in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening and experimental design.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The large, nonpolar cyclobutoxy and methyl groups will interact favorably with these solvents via van der Waals forces. The polarity of the pyridine ring may slightly limit miscibility in very non-polar solvents like hexane. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High to Miscible | These solvents offer a balance of polarity to interact with the pyridine ring and non-polar character to solvate the aliphatic groups. Dipole-dipole interactions will be significant. |

| Polar Protic | Methanol, Ethanol | Moderate | The pyridine nitrogen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the large nonpolar portion of the molecule may disrupt the solvent's strong hydrogen-bonding network, preventing complete miscibility. |

Intermolecular Forces at Play

The solubility of 2-Cyclobutoxy-4-methylpyridine is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is energetically favorable when solute-solvent interactions overcome the solute-solute and solvent-solvent interactions.

Experimental Protocol: Gravimetric Determination of Thermodynamic Solubility

Theoretical predictions require empirical validation. The isothermal equilibrium (shake-flask) method is the gold standard for determining the thermodynamic solubility of a compound.[3][4] This protocol provides a self-validating system for generating accurate and reproducible data.

Materials and Equipment

-

2-Cyclobutoxy-4-methylpyridine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with FID detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Cyclobutoxy-4-methylpyridine (e.g., ~10 mg) to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[3]

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stir bar for continuous agitation.

-

Maintain a constant temperature (e.g., 25 °C ± 0.5 °C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette, ensuring not to disturb the solid pellet at the bottom.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any microscopic particulate matter.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2-Cyclobutoxy-4-methylpyridine of known concentrations.

-

Analyze the standard solutions using a validated HPLC-UV or GC-FID method to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample from step 4 under the same conditions.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the final solubility in both mg/mL and mol/L.

Solubility (mg/mL) = Concentration from curve (mg/mL) × (Volume after dilution / Volume before dilution)

-

Experimental Workflow Diagram

Conclusion

While lacking pre-existing experimental data, a systematic analysis of the molecular structure of 2-Cyclobutoxy-4-methylpyridine allows for a well-grounded prediction of its solubility behavior. It is anticipated to be a versatile compound with high solubility in a range of moderately polar to nonpolar organic solvents such as THF, DCM, and toluene, and moderate solubility in polar protic solvents like ethanol. For applications demanding precise quantitative data, the detailed gravimetric method provided in this guide offers a reliable and robust experimental pathway. A systematic evaluation of its solubility will be invaluable for optimizing its use in synthetic chemistry and for the formulation of next-generation pharmaceuticals and advanced materials.

References

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. (URL: [Link])

-

Abraham, M. H., & Acree, W. E. (2014). The Abraham solvation parameter model: a review. Chemical Reviews, 114(14), 7204-7229. (URL: [Link])

-

Scriven, E. F. V., & Murugan, R. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). Pyridine. In PubChem. (URL: [Link])

Sources

2-Cyclobutoxy-4-methylpyridine boiling point and melting point

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclobutoxy-4-methylpyridine: Boiling and Melting Point Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the boiling and melting points of 2-Cyclobutoxy-4-methylpyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physical properties is paramount for its synthesis, purification, and application. This document outlines the theoretical considerations influencing these properties, provides estimations based on structurally analogous compounds, and details the rigorous experimental protocols for their empirical determination.

A comprehensive search of established chemical databases and scientific literature reveals that the specific boiling and melting points of 2-Cyclobutoxy-4-methylpyridine have not been experimentally determined and documented. This is not uncommon for novel compounds or specialized research chemicals. This guide, therefore, serves a dual purpose: to provide a scientifically grounded estimation of these properties based on structural analysis and to equip researchers with the detailed methodology required to determine them empirically.

Structural Analysis and Predicted Physicochemical Influence

The molecular structure of 2-Cyclobutoxy-4-methylpyridine is key to understanding its physical properties. The molecule can be deconstructed into three key components: the 4-methylpyridine core, the 2-cyclobutoxy substituent, and the ether linkage.

-

4-Methylpyridine Core: This aromatic heterocycle is the foundational structure. The nitrogen atom introduces polarity and a site for hydrogen bonding, while the methyl group adds to the molecular weight and van der Waals forces. 4-Methylpyridine itself is a liquid at room temperature with a boiling point of 145 °C and a melting point of 2.4 °C.[1][2][3]

-

Cyclobutoxy Group: The four-membered cyclobutyl ring is conformationally strained and contributes to the molecule's overall size and surface area. The bulkiness of this group can disrupt crystal lattice packing, potentially leading to a lower melting point compared to a linear alkoxy chain of similar molecular weight.

-

Ether Linkage: The oxygen atom in the ether linkage is a hydrogen bond acceptor, which can influence solubility in protic solvents. It also introduces a polar C-O bond, contributing to the molecule's overall dipole moment.

The combination of these structural features suggests that 2-Cyclobutoxy-4-methylpyridine will have a significantly higher boiling point than 4-methylpyridine due to its increased molecular weight and size. The melting point is more difficult to predict, as it is highly dependent on the efficiency of crystal packing.

Estimation of Boiling and Melting Points Through Analogous Compounds

To estimate the boiling and melting points, we can analyze the properties of structurally similar molecules. By observing the trends in boiling and melting points as complexity is added to the 4-methylpyridine core, we can extrapolate a reasonable prediction for the target compound.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylpyridine | 108-89-4 | 93.13 | 2.4 | 145 |

| 2-Chloro-4-methylpyridine | 3678-62-4 | 127.57 | Not available | 194-195 |

| 2-Amino-4-methylpyridine | 695-34-1 | 108.14 | 96 - 101 | 230 |

| 2,6-Di-tert-butyl-4-methylpyridine | 38222-83-2 | 205.34 | 33-36 | 233 |

Table 1: Physicochemical Properties of Structurally Related Pyridine Derivatives.[1][2][4]

Boiling Point Estimation: The substitution of a hydrogen atom with a chlorine atom (as in 2-chloro-4-methylpyridine) increases the boiling point by approximately 50 °C. The cyclobutoxy group (C4H7O) has a greater molecular weight than chlorine, suggesting a further increase. Given the boiling point of 2-chloro-4-methylpyridine (194-195 °C), it is reasonable to predict that the boiling point of 2-Cyclobutoxy-4-methylpyridine will be in the range of 220-240 °C .

Melting Point Estimation: The melting point is highly sensitive to molecular symmetry and crystal packing. The bulky and non-planar cyclobutoxy group may hinder efficient packing, potentially resulting in a relatively low melting point for a solid, or the compound may exist as a liquid at room temperature. For comparison, 2,6-Di-tert-butyl-4-methylpyridine, a sterically hindered and bulky molecule, has a melting point of 33-36 °C. It is plausible that 2-Cyclobutoxy-4-methylpyridine will have a melting point in a similar range, likely below 50 °C , assuming it is a solid at room temperature.

Proposed Synthesis and Purification Workflow

The most direct synthetic route to 2-Cyclobutoxy-4-methylpyridine is via a Williamson ether synthesis. This involves the reaction of a suitable 2-halopyridine with cyclobutanol in the presence of a strong base.

Caption: Synthetic workflow for 2-Cyclobutoxy-4-methylpyridine.

Experimental Determination of Boiling and Melting Points

Given the absence of literature data, experimental determination is essential. The following protocols are based on established, reliable methods.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Protocol:

-

Sample Preparation: A small amount of the dry, purified solid is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating ramp (10-20 °C/min) is used to obtain an approximate melting range.

-

A second, fresh sample is then heated to within 10-15 °C of the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point) are recorded as the melting range.

-

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol (Micro-scale):

-

Apparatus Setup: A small test tube containing 0.5-1 mL of the liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Heating: The assembly is heated in a controlled manner using a heating mantle or oil bath.

-

Observation: As the liquid heats, air will be expelled from the capillary tube. The boiling point is reached when a continuous stream of bubbles emerges from the capillary.

-

Measurement: Heating is discontinued, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. This ensures the measurement is taken at equilibrium.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment. If the pressure is not at standard sea level (760 mmHg), a nomograph or the Clausius-Clapeyron relation should be used to correct the observed boiling point.

Safety and Handling

While no specific safety data exists for 2-Cyclobutoxy-4-methylpyridine, a conservative approach based on its structural analogs is warranted.

-

Handling: Should be handled in a well-ventilated area, preferably a chemical fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][6]

-

Toxicity: Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4][7] The acute toxicity is unknown, but it should be treated as a potentially hazardous substance.

-

Stability: The compound is expected to be stable under normal conditions.[5] However, it should be stored away from strong oxidizing agents and strong acids.[5]

Conclusion

While the precise boiling and melting points of 2-Cyclobutoxy-4-methylpyridine are not currently documented, this guide provides a robust framework for their estimation and experimental determination. Based on structural analysis and data from analogous compounds, a predicted boiling point of 220-240 °C and a melting point below 50 °C are proposed. The provided protocols for synthesis and physical property determination offer a clear path for researchers to empirically validate these predictions. Adherence to the outlined safety protocols is essential when handling this and related novel chemical entities.

References

-

Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 35944-2. Retrieved from [Link]

-

Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

- Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. Asian Journal of Chemistry, 24(9), 3884-3886.

-

Wikipedia. 4-Methylpyridine. Retrieved from [Link]

-

Organic Syntheses Procedure. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

-

PubChem. 4-Methylpyridine | (C5H4N)CH3 | CID 7963. Retrieved from [Link]

-

MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

PubChem. 2-(2-Cyclopropylethynyl)-4-methylpyridine | C11H11N | CID 122242580. Retrieved from [Link]

-

NIST WebBook. Pyridine, 4-methyl-. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. 2-amino-4-methylpyridine | Ligand page. Retrieved from [Link]

-

Stenutz. 4-methylpyridine. Retrieved from [Link]

-

Stenutz. 4-methylpyridine. Retrieved from [Link]

-

Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

Sources

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 2-Cyclobutoxy-4-methylpyridine from 2-chloro-4-methylpyridine

Target Molecule: 2-Cyclobutoxy-4-methylpyridine

Starting Material: 2-Chloro-4-methylpyridine

Reaction Class: Nucleophilic Aromatic Substitution (

Executive Summary

This guide details the synthesis of 2-cyclobutoxy-4-methylpyridine, a valuable heteroaromatic ether scaffold often employed in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability. While the 2-position of the pyridine ring is activated for nucleophilic attack, the 4-methyl group provides weak electron-donating character, slightly deactivating the ring compared to unsubstituted 2-chloropyridine.

Two protocols are provided:

-

Method A (Primary): Classical Nucleophilic Aromatic Substitution (

) using Sodium Hydride (NaH). This is cost-effective but requires rigorous safety management regarding solvent choice. -

Method B (Alternative): Buchwald-Hartwig Palladium-Catalyzed Etherification. This is recommended if Method A suffers from low conversion or if the substrate contains base-sensitive functionality.

Critical Safety Alert: NaH & Polar Aprotic Solvents

WARNING: Method A traditionally utilizes Sodium Hydride (NaH) in DMF or DMSO. Recent process safety studies have demonstrated that NaH in DMF/DMSO/DMAc can undergo runaway thermal decomposition at temperatures as low as 40-50°C, potentially leading to explosions.

-

Protocol Modification: This guide prioritizes THF (Tetrahydrofuran) or Toluene as the solvent for the deprotonation step. If DMF is strictly required for solubility/reactivity, it must be kept below 60°C, and the scale must be limited (<10g) with blast shielding.

Reaction Mechanism ( )

The reaction proceeds via an Addition-Elimination mechanism.[1][2] The cyclobutoxide anion (generated in situ) attacks the electron-deficient C-2 position of the pyridine. The nitrogen atom acts as an electron sink, stabilizing the negative charge in the Meisenheimer-like intermediate (Sigma complex). Re-aromatization occurs via the expulsion of the chloride leaving group.

DOT Diagram: Reaction Mechanism & Workflow

Caption: Addition-Elimination mechanism showing nucleophilic attack at C2 followed by re-aromatization.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Routine synthesis, cost-efficiency, and scales <10g.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2-Chloro-4-methylpyridine | 1.0 | Substrate | Liquid, bp ~195°C. |

| Cyclobutanol | 1.2 - 1.5 | Nucleophile | Secondary alcohol. Excess drives kinetics. |

| Sodium Hydride (60% in oil) | 1.5 | Base | Hazard: Generates H₂ gas. |

| THF (Anhydrous) | Solvent | Solvent | Safer alternative to DMF. Reflux (66°C). |

| 15-Crown-5 (Optional) | 0.1 | Catalyst | Phase transfer catalyst to boost reactivity in THF. |

Step-by-Step Protocol

-

Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Base Preparation:

-

Add NaH (60% dispersion, 1.5 equiv) to the flask.

-

Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, though usually unnecessary for this reaction.

-

Suspend NaH in anhydrous THF (0.2 M concentration relative to substrate).

-

-

Alkoxide Formation:

-

Cool the suspension to 0°C (ice bath).

-

Add Cyclobutanol (1.2 equiv) dropwise. Caution: Vigorous H₂ gas evolution.

-

Stir at 0°C for 15 min, then warm to Room Temperature (RT) for 30 min to ensure complete deprotonation.

-

-

Reaction:

-

Add 2-Chloro-4-methylpyridine (1.0 equiv) dropwise to the alkoxide solution.

-

Optimization: If reaction is sluggish in THF, add 10 mol% 15-Crown-5 to chelate sodium and activate the alkoxide.

-

Heat to reflux (66°C) and monitor by TLC/LCMS.

-

Timeframe: Typically 4–12 hours.

-

-

Workup:

-

Cool to RT. Quench carefully with saturated NH₄Cl solution (excess alkoxide will react exothermically).

-

Dilute with Water and Ethyl Acetate (EtOAc).

-

Separate layers. Extract aqueous layer with EtOAc (2x).

-

Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

-

Method B: Buchwald-Hartwig Cross-Coupling

Best for: Unreactive substrates, large scale (safer than NaH), or if Method A yields are low (<40%).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Chloro-4-methylpyridine | 1.0 | Substrate |

| Cyclobutanol | 1.2 | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor |

| BINAP or Xantphos | 0.03 (3 mol%) | Ligand (Bidentate preferred) |

| Cs₂CO₃ | 2.0 | Base (Weak, non-nucleophilic) |

| Toluene | Solvent | Degassed.[3] |

Step-by-Step Protocol

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and BINAP in Toluene. Stir for 10 mins to generate the active catalyst species (Yellow to orange color change).

-

Reaction Assembly:

-

Add 2-Chloro-4-methylpyridine (1.0 eq), Cyclobutanol (1.2 eq), and Cs₂CO₃ (2.0 eq) to a reaction vial.

-

Add the catalyst solution.

-

-

Heating:

-

Seal the vessel.[1] Heat to 100°C for 12–18 hours.

-

-

Workup:

-

Filter through a pad of Celite to remove Pd and inorganic salts.

-

Concentrate filtrate.[4]

-

Purification & Analysis

Purification Strategy:

-

Flash Chromatography: Silica Gel (230-400 mesh).

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → Target ~90:10 or 80:20).

-

Note: The product is an ether and less polar than the starting pyridyl chloride (due to lipophilic cyclobutyl group) but check TLC as pyridine nitrogen basicity affects Rf.

Analytical Data (Expected):

-

¹H NMR (400 MHz, CDCl₃):

- 8.0 (d, 1H, C6-H)

- 6.7 (d, 1H, C3-H)

- 6.5 (s, 1H, C5-H)

- 5.1-5.3 (m, 1H, Cyclobutyl O-CH)

- 2.4-2.5 (m, 2H, Cyclobutyl)

- 2.3 (s, 3H, Ar-CH₃)

- 1.6-2.1 (m, 4H, Cyclobutyl remaining)

-

Mass Spectrometry: [M+H]⁺ = 164.1 (Calc).

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Method A) | Temperature too low / Solvent non-polar | Switch solvent to Dioxane (bp 101°C) or add 15-Crown-5 . |

| Low Yield (Method A) | Moisture in solvent | NaH is quenching with water. Re-dry THF over molecular sieves. |

| Side Product: Pyridone | Hydrolysis of Chloride | Ensure inert atmosphere.[3] Check Cyclobutanol water content (Karl Fischer). |

| Side Product: Cyclobutene | Elimination (E2) | Base is too strong/temp too high. Switch to Method B (Cs₂CO₃ is milder). |

| Starting Material Remains | Poor Nucleophilicity | Cyclobutanol is sterically secondary. Increase equivalents to 2.0 or use Method B. |

Decision Tree: Method Selection

Caption: Workflow for selecting the appropriate synthesis method based on scale and safety.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

mechanism). -

Yang, Q., et al. (2019).[5] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(10), 2210–2217.[5] (Critical safety data on NaH/DMF).

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Applicable ligand systems for etherification).

-

PubChem. (2025).[6] 2-Chloro-4-methylpyridine Compound Summary. National Library of Medicine.

-

BenchChem. (2025).[1][3][7] Protocol for Nucleophilic Substitution on the Pyridine Ring. (General conditions for chloropyridine substitution).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Chemical Safety Library [safescience.cas.org]

- 6. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The 2-Cyclobutoxy-4-methylpyridine Scaffold in Modern Drug Discovery

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of drug candidates make it a highly sought-after heterocyclic motif.[2][3] The versatility of the pyridine core allows for extensive chemical modification, enabling the fine-tuning of pharmacodynamic and pharmacokinetic properties.[4]

In parallel, contemporary drug design has increasingly embraced the incorporation of small, strained ring systems to introduce three-dimensionality and improve metabolic stability. The cyclobutane ring, in particular, offers a unique puckered conformation that can enforce specific ligand geometries, fill hydrophobic pockets within target proteins, and enhance properties such as lipophilic efficiency (LipE) and metabolic stability by masking potential sites of oxidation.

This guide introduces the 2-Cyclobutoxy-4-methylpyridine scaffold as a novel and strategically valuable platform for the development of next-generation therapeutics. This scaffold synergistically combines the advantageous features of the pyridine core with the conformational rigidity and favorable physicochemical properties of the cyclobutoxy moiety. The 2-alkoxy substitution pattern is a known pharmacophore in many biologically active molecules, particularly kinase inhibitors, while the 4-methyl group provides a defined substitution vector for library development.

These application notes provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compound libraries based on this promising scaffold.

Synthesis of the Core Scaffold: 2-Cyclobutoxy-4-methylpyridine

The most direct and scalable route to the core scaffold is via a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the inherent reactivity of 2-halopyridines towards nucleophiles.[5][6][7] The protocol below details the synthesis from commercially available 2-chloro-4-methylpyridine and cyclobutanol.

Protocol 2.1: Synthesis of 2-Cyclobutoxy-4-methylpyridine

This protocol describes the synthesis of the title compound via a sodium hydride-mediated SNAr reaction.

Workflow Diagram: Synthesis of the Core Scaffold

Caption: Workflow for the synthesis of the core scaffold.

Materials & Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |

| Cyclobutanol | C₄H₈O | 72.11 | 12.0 | 1.2 |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 15.0 | 1.5 |

| 2-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | 10.0 | 1.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |

| Saturated NH₄Cl (aq.) | - | - | 20 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - |

| Brine | - | - | 30 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 15.0 mmol).

-

Deprotonation: Suspend the NaH in anhydrous THF (20 mL) and cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of cyclobutanol (12.0 mmol) in anhydrous THF (10 mL) to the NaH suspension dropwise over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

-

SNAr Reaction: Add a solution of 2-chloro-4-methylpyridine (10.0 mmol) in anhydrous THF (20 mL) to the freshly prepared sodium cyclobutoxide solution.

-

Heat the reaction mixture to reflux (approx. 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to yield the pure 2-cyclobutoxy-4-methylpyridine.

Strategies for Library Development and Diversification

The 2-cyclobutoxy-4-methylpyridine scaffold offers several positions for chemical diversification to explore structure-activity relationships (SAR). The C5 and C6 positions are particularly amenable to functionalization using modern cross-coupling methodologies. This requires an initial halogenation step to prepare a versatile synthetic handle.

Preparation of a Key Intermediate: 5-Bromo-2-cyclobutoxy-4-methylpyridine

Bromination at the C5 position can be achieved via electrophilic aromatic substitution. The 2-alkoxy group is an activating group, directing substitution to the C3 and C5 positions. Steric hindrance from the 4-methyl group favors substitution at C5.

Workflow Diagram: Intermediate Synthesis and Diversification

Caption: Synthesis of a key bromo-intermediate and subsequent diversification pathways.

Protocol 3.2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties to the scaffold.[8][9]

Step-by-Step Procedure

-

Reaction Setup: To a microwave vial or Schlenk tube, add 5-bromo-2-cyclobutoxy-4-methylpyridine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours, or until TLC/LC-MS indicates consumption of the starting material. Microwave heating (e.g., 120 °C for 20-30 minutes) can significantly reduce reaction time.[4]

-

Work-up and Purification: Follow steps 7-11 from Protocol 2.1 to isolate and purify the 5-aryl-2-cyclobutoxy-4-methylpyridine product.

Representative Suzuki Reaction Conditions

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 80-90 |

| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful tool for installing a wide variety of primary and secondary amines, which are crucial functional groups for interacting with biological targets.[10][11][12]

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 8 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv.) under an inert atmosphere.

-

Add 5-bromo-2-cyclobutoxy-4-methylpyridine (0.5 mmol, 1.0 equiv.).

-

Seal the tube, then evacuate and backfill with argon (repeat three times).

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by the desired amine (0.6 mmol, 1.2 equiv.) via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Application Case Study: Kinase Inhibitor Discovery

The 2-alkoxypyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the kinase hinge region, a key interaction for potent inhibition. We will outline a workflow for screening a library of 2-cyclobutoxy-4-methylpyridine derivatives against a target protein kinase.

Workflow Diagram: Kinase Inhibitor Discovery Cascade

Caption: A typical screening cascade for identifying kinase inhibitors.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a general method for determining the IC₅₀ value of a test compound against a protein kinase using a [γ-³³P]-ATP radiometric assay, a gold standard for its sensitivity and reliability.[13]

Step-by-Step Procedure

-

Prepare Reagents:

-

Kinase Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP Mix: Prepare a solution of cold ATP and [γ-³³P]-ATP in kinase buffer to a final concentration of 10 µM (or the Kₘ value for the specific kinase).

-

Enzyme & Substrate: Dilute the target kinase and its specific peptide/protein substrate in kinase buffer to the desired final concentrations.

-

-

Compound Plating: Serially dilute test compounds in 100% DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into a 96-well assay plate, resulting in a 10-point dose-response curve. Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) as controls.

-

Reaction Initiation: Add the kinase/substrate mix to each well, followed by the ATP mix to initiate the reaction. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

-

Detection: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Quantification: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software.

Representative Kinase Inhibition Data

| Compound ID | R¹ Group | R² Group | IC₅₀ (nM) |

| SCAFF-001 | -H | -H | >10,000 |

| LIB-053 | 4-Fluorophenyl | -H | 850 |

| LIB-112 | 3-Aminopyridine | -H | 125 |

| LIB-128 | 4-(Morpholino)aniline | -H | 15 |

Protocol 4.2: Cell-Based Antiproliferative Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insight into the compound's effect in a cellular context.[3][14][15]

Step-by-Step Procedure

-

Cell Seeding: Plate a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Add 100 µL of medium containing the test compounds at 2x the final desired concentrations. Create a serial dilution to generate a dose-response curve. Include DMSO-treated wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percent growth inhibition relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

Preliminary Safety and Pharmacokinetic Profiling

Early assessment of potential liabilities is critical in drug discovery. Key assays include evaluating cardiovascular risk (hERG inhibition) and determining basic pharmacokinetic parameters.

Protocol 5.1: hERG Channel Inhibition Assay (Thallium Flux)

The hERG potassium channel is a critical anti-target; its inhibition can lead to fatal cardiac arrhythmias. This high-throughput fluorescence-based assay is a common primary screen for hERG liability.[2][17][18]

Step-by-Step Procedure

-

Cell Plating: Plate HEK293 cells stably expressing the hERG channel in a 384-well plate and incubate for 24-48 hours.

-

Dye Loading: Remove the growth medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate for 60-90 minutes at room temperature, protected from light.

-

Compound Incubation: Remove the dye solution and add buffer containing the serially diluted test compounds. Incubate for 10-30 minutes.

-

Signal Detection: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR Tetra®). Add a stimulus buffer containing thallium and potassium to initiate ion flux through the open hERG channels.

-

Data Acquisition: Measure the fluorescence intensity over time. Thallium influx quenches the dye's fluorescence.

-

Analysis: The rate of fluorescence change is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 5.2: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic PK study to assess a compound's exposure profile after intravenous (IV) and oral (PO) administration.[19][20][21]

Experimental Design

-

Animals: Male C57BL/6 mice (n=3 per time point).

-

Formulation: Compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).

-

Dosing:

-

Group 1 (IV): 2 mg/kg via tail vein injection.

-

Group 2 (PO): 10 mg/kg via oral gavage.

-

-

Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[22]

-

Sample Processing: Process blood to plasma and store at -80 °C until analysis.

-

Bioanalysis: Quantify the compound concentration in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t₁/₂), Cₘₐₓ, Tₘₐₓ, and Oral Bioavailability (%F).

Conclusion

The 2-Cyclobutoxy-4-methylpyridine scaffold represents a promising and under-explored starting point for drug discovery campaigns. It provides a unique combination of the well-validated pyridine core with a conformationally restricted cyclobutoxy group that can confer advantageous ADME properties. The synthetic protocols and biological evaluation cascades detailed in this guide offer a robust and integrated strategy for researchers to efficiently synthesize and profile compound libraries based on this scaffold. By leveraging these methods, scientists can rapidly generate SAR data and identify novel lead compounds for a wide range of therapeutic targets.

References

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

-

NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Starr Lab. (2016). Proliferation MTT/MTS assay. Retrieved from [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

-

Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

ACS Combinatorial Science. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

-

Martens, S. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

-

Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

-

Evotec. (n.d.). hERG Safety. Cyprotex. Retrieved from [Link]

-

PMC. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]

-

NIH. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

-

PMC. (n.d.). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. Retrieved from [Link]

-

Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

PubMed. (2014). Palladium-catalyzed direct C(sp(2))-H alkoxylation of 2-aryloxypyridines using 2-pyridyloxyl as the directing group. Retrieved from [Link]

-

RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

-

Taylor & Francis Online. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Retrieved from [Link]

-

PMC. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Retrieved from [Link]

-

PMC. (n.d.). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Retrieved from [Link]

Sources

- 1. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 2. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 3. researchhub.com [researchhub.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. StarrLab - Proliferation MTT/MTS assay [sites.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

- 19. dctd.cancer.gov [dctd.cancer.gov]

- 20. selvita.com [selvita.com]

- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Functionalization of the Methyl Group in 2-Cyclobutoxy-4-methylpyridine for Drug Discovery Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-alkoxy-4-methylpyridine scaffold is a privileged motif in modern medicinal chemistry, offering a versatile platform for developing novel therapeutics. The 2-cyclobutoxy group can enhance metabolic stability and modulate physicochemical properties, while the 4-methyl group serves as a critical handle for strategic functionalization. This guide provides an in-depth exploration of three primary chemical strategies for transforming the 4-methyl group of 2-Cyclobutoxy-4-methylpyridine: Oxidation , Free-Radical Halogenation , and Deprotonation with Electrophilic Trapping . Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and explains the causal logic behind experimental choices, empowering researchers to leverage this scaffold effectively in drug development programs.

Introduction: The Strategic Value of the 4-Methyl Position

The pyridine ring is a cornerstone of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding, its aromatic nature, and its typical metabolic stability make it a highly sought-after heterocycle. In the context of 2-Cyclobutoxy-4-methylpyridine, the 4-methyl group is not merely a passive substituent; it is an active site for chemical diversification. Its C(sp³)–H bonds are activated by the electron-deficient pyridine ring, rendering them susceptible to a variety of chemical transformations.

Functionalizing this position allows for:

-

Vectorial Growth: Extending the molecule into new regions of a biological target's binding pocket.

-

Linker Attachment: Introducing points of connection for conjugation to other molecules (e.g., in PROTACs or antibody-drug conjugates).

-

Modulation of Properties: Converting the methyl group to more polar functionalities like carboxylic acids or alcohols can drastically alter solubility, cell permeability, and pharmacokinetic profiles.

This document serves as a practical guide to unlocking the synthetic potential of this key methyl group.

Pathway I: Oxidation to Isonicotinic Acid Derivatives

The oxidation of the 4-methyl group to a carboxylic acid is one of the most powerful transformations, yielding a 2-cyclobutoxy-isonicotinic acid derivative. This product is an invaluable intermediate, enabling amide bond formation, esterification, and other reactions pivotal to library synthesis.

Scientific Principle & Mechanistic Insight

The oxidation of alkylpyridines to pyridinecarboxylic acids is a fundamental process in industrial and laboratory synthesis.[1][2][3] The reaction typically proceeds through a pyridine-4-carbaldehyde intermediate, which is further oxidized to the carboxylic acid. While various methods exist, including catalytic gas-phase oxidation over vanadium-based catalysts,[2][4][5][6] liquid-phase oxidation offers greater flexibility for laboratory-scale synthesis with complex substrates.

Experimental Protocol: Potassium Permanganate Oxidation

This protocol details a robust method using potassium permanganate (KMnO₄), a powerful and cost-effective oxidizing agent. The key to success is controlling the reaction temperature to prevent unwanted side reactions.

Protocol 2.2.1: Synthesis of 2-Cyclobutoxy-pyridine-4-carboxylic acid

-

Reagents & Equipment:

-

2-Cyclobutoxy-4-methylpyridine

-

Potassium Permanganate (KMnO₄)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel.

-

-

Step-by-Step Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Cyclobutoxy-4-methylpyridine (10.0 g, 61.3 mmol) and water (200 mL).

-

Oxidant Addition: While stirring vigorously, add potassium permanganate (24.2 g, 153.2 mmol, 2.5 equivalents) portion-wise over 30-45 minutes. Causality Note: Portion-wise addition is critical to manage the exotherm of the reaction.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS. The purple color of permanganate will dissipate and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Quenching & Filtration: Cool the reaction mixture to room temperature. If any purple color remains, carefully add a small amount of sodium bisulfite until the solution is colorless. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Workup & Isolation: Cool the combined filtrate in an ice bath. Slowly acidify the clear solution to pH 3-4 by adding concentrated HCl dropwise. A white precipitate of the desired carboxylic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

Data Summary & Comparison

| Method | Oxidizing Agent | Conditions | Typical Yield | Advantages | Disadvantages |

| Lab Scale | KMnO₄ | H₂O, Reflux | 60-75% | Inexpensive, reliable, straightforward setup. | Stoichiometric waste (MnO₂), can be harsh for sensitive substrates. |

| Industrial | O₂ (Air) / V₂O₅ catalyst | Gas Phase, 320-360 °C[2][3] | 65-75%[2][4] | "Green" oxidant, high throughput. | Requires specialized high-temperature equipment. |

| Alternative | H₂O₂ / Co-MCM-41[7] | Acetic Acid, 90 °C | ~90%[7] | High selectivity, milder conditions. | Requires synthesis of a specific catalyst. |

Workflow Visualization

Caption: Oxidation pathway from the methylpyridine to the carboxylic acid.

Pathway II: Free-Radical Halogenation for C-H to C-X Conversion

Introducing a halogen, typically bromine, at the 4-methyl position transforms it into a versatile electrophilic handle (a pyridylic halide). This intermediate readily undergoes nucleophilic substitution, opening a vast landscape of synthetic possibilities.

Scientific Principle & Mechanistic Insight

Benzylic and analogous pyridylic C-H bonds are significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting radical intermediate. This selectivity is exploited in free-radical halogenation.[8][9][10] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady-state concentration of bromine (Br₂) and bromine radicals (Br•), minimizing competitive and undesired electrophilic aromatic substitution on the pyridine ring.[11] The reaction requires a radical initiator, such as AIBN or benzoyl peroxide, or initiation by UV light.[12][13]

Experimental Protocol: NBS Bromination

This protocol provides a reliable method for the synthesis of 4-(bromomethyl)-2-cyclobutoxypyridine, a key building block.

Protocol 3.2.1: Synthesis of 4-(bromomethyl)-2-cyclobutoxypyridine

-

Reagents & Equipment:

-

2-Cyclobutoxy-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/light source.

-

-

Step-by-Step Procedure:

-

Setup: In a dry round-bottom flask protected from moisture, dissolve 2-Cyclobutoxy-4-methylpyridine (5.0 g, 30.6 mmol) in CCl₄ (100 mL).

-

Reagent Addition: Add NBS (5.72 g, 32.1 mmol, 1.05 equivalents). Causality Note: A slight excess of NBS ensures full conversion, but a large excess can lead to dibromination.

-

Initiation: Add a catalytic amount of AIBN (approx. 251 mg, 1.53 mmol, 0.05 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 2-4 hours. The reaction can be initiated and sustained with a standard incandescent light bulb as an alternative to thermal initiation.[14][15] Progress is visually monitored: the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface.

-

Workup: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to fully precipitate the succinimide.

-

Purification: Filter off the succinimide solid and wash it with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure to yield the crude product. The product is often used directly in the next step but can be purified by column chromatography on silica gel if required. Self-Validation: The product's identity and purity should be confirmed by ¹H NMR (disappearance of the methyl singlet at ~δ 2.4 ppm and appearance of a new methylene singlet at ~δ 4.5 ppm) and LC-MS.

-

Workflow Visualization

Caption: Simplified mechanism of free-radical bromination using NBS.

Pathway III: Deprotonation and Electrophilic Trapping

For constructing C-C bonds directly from the methyl group, deprotonation to form a nucleophilic pyridyl-methanide anion followed by reaction with an electrophile is a highly effective strategy.

Scientific Principle & Mechanistic Insight

The protons on the 4-methyl group are significantly more acidic than those of toluene due to the electron-withdrawing nature of the pyridine nitrogen. This allows for deprotonation with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is ideal for this purpose; its steric bulk prevents it from adding to the electrophilic C2 or C6 positions of the pyridine ring, a common side reaction with smaller alkyllithium reagents like n-BuLi.[16] The resulting lithium anion is a potent nucleophile that can react with a wide range of electrophiles.

Experimental Protocol: Lithiation and Alkylation

This protocol requires strict anhydrous and anaerobic conditions to be successful.

Protocol 4.2.1: Synthesis of 2-Cyclobutoxy-4-ethylpyridine

-

Reagents & Equipment:

-

2-Cyclobutoxy-4-methylpyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk line or glovebox, dry glassware, syringes, low-temperature bath (dry ice/acetone).

-

-

Step-by-Step Procedure:

-

LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) and cool to -78 °C. Add diisopropylamine (3.4 mL, 24.2 mmol, 1.2 eq). Slowly add n-BuLi (e.g., 2.5 M in hexanes, 9.7 mL, 24.2 mmol, 1.2 eq) dropwise. Stir at -78 °C for 15 minutes, then allow to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

-

Deprotonation: Dissolve 2-Cyclobutoxy-4-methylpyridine (3.3 g, 20.2 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this solution dropwise via syringe to the cold LDA solution. A deep red or orange color typically develops, indicating anion formation. Stir the mixture at -78 °C for 1 hour.

-

Electrophilic Trap: Add iodomethane (1.5 mL, 24.2 mmol, 1.2 eq) dropwise to the anion solution at -78 °C. The color should fade upon addition. Stir for an additional 1-2 hours at -78 °C.

-

Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup & Isolation: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Cyclobutoxy-4-ethylpyridine.

-

Data Summary: Scope of Electrophiles

| Electrophile Class | Example | Expected Product |

| Alkyl Halides | Benzyl Bromide | 2-Cyclobutoxy-4-phenethylpyridine |

| Aldehydes | Benzaldehyde | 1-(2-Cyclobutoxypyridin-4-yl)-1-phenylethan-1-ol |

| Ketones | Acetone | 2-(2-Cyclobutoxypyridin-4-yl)propan-2-ol |

| Esters | Ethyl Benzoate | 1-(2-Cyclobutoxypyridin-4-yl)-1-phenylethan-1-one |

| Carbon Dioxide | CO₂ (gas) | 2-(2-Cyclobutoxypyridin-4-yl)acetic acid |

Workflow Visualization

Caption: Deprotonation and subsequent reaction with an electrophile.

Conclusion

The 4-methyl group of 2-Cyclobutoxy-4-methylpyridine is a synthetically powerful and versatile handle. By employing fundamental organic transformations—oxidation, free-radical halogenation, and deprotonation/alkylation—researchers can access a diverse array of downstream compounds. The protocols and principles outlined in this guide provide a robust foundation for leveraging this key scaffold in the design and synthesis of novel small-molecule therapeutics. Each pathway offers a distinct set of functional group outcomes, enabling a tailored approach to structure-activity relationship (SAR) studies and lead optimization campaigns.

References

-

Alessi, M., Larkin, A. L., Ogilvie, K. A., Green, L. A., Lai, S., Lopez, S., & Snieckus, V. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1588–1594. [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved February 24, 2026, from [Link]

-

Knochel, P., et al. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters, 49(49), 6901-6903. [Link]

-

Buzayev, N., et al. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 15(7), 843. [Link]

-

Snieckus, V., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-94. [Link]

-

El-Gendy, G. A., & Smith, K. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479. [Link]

-

Myers, A. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved February 24, 2026, from [Link]

-

Esteruelas, M. A., et al. (2008). Aromatic C−H Bond Activation of 2-Methylpyridine Promoted by an Osmium(VI) Complex: Formation of an η2(N,C)-Pyridyl Derivative. Organometallics, 27(22), 5828–5836. [Link]

-

Buzayev, N., et al. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Chemical Journal of Kazakhstan, 3, 50-60. [Link]

-

Yugay, O. K., et al. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Eurasian Chemico-Technological Journal, 14(3), 225-230. [Link]

-

Miao, Y.-C., et al. (2011). Catalytic Oxidation of 4-Methyl Pyridine to Isonicotinic Acid by H2O2 over Co-MCM-41. Chinese Journal of Applied Chemistry, 28(2), 188-193. [Link]

-

ResearchGate. (n.d.). Dependence of 4-methylpyridine conversion (1), the yield of... [Figure]. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]

-

Sindhe, H., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 820–863. [Link]

-

Common Organic Chemistry. (n.d.). Benzylic Bromination. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (2020, August 1). Free-radical halogenation. Retrieved February 24, 2026, from [Link]

-

Wikipedia. (n.d.). Free-radical halogenation. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group. [Link]

-

Chad's Prep. (n.d.). Introduction to Free Radical Halogenation. Retrieved February 24, 2026, from [Link]

-

Singh, R. P., & Singh, V. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(42), 5779-5781. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved February 24, 2026, from [Link]

-

Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved February 24, 2026, from [Link]

-

Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 348-353. [Link]

Sources

- 1. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST | Chemical Journal of Kazakhstan [chemjournal.kz]

- 4. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts | Eurasian Chemico-Technological Journal [ect-journal.kz]

- 6. researchgate.net [researchgate.net]

- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. Bromination - Common Conditions [commonorganicchemistry.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Introduction to Free Radical Halogenation - Chad's Prep® [chadsprep.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 2-Cyclobutoxy-4-methylpyridine

Welcome to the technical support center for the synthesis of 2-Cyclobutoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this specific Williamson-type ether synthesis. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reaction for maximum yield and purity.

Core Reaction Pathway: Nucleophilic Aromatic Substitution

The synthesis of 2-Cyclobutoxy-4-methylpyridine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[1] In this process, the alkoxide generated from cyclobutanol acts as a nucleophile, displacing a halide (typically chloride) from the 2-position of the 4-methylpyridine ring. The nitrogen atom in the pyridine ring activates the ortho-position, making it susceptible to nucleophilic attack.[2]

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: How do I ensure complete deprotonation of cyclobutanol to form the active nucleophile?

The formation of the cyclobutoxide anion is the critical first step. Incomplete deprotonation results in a lower concentration of the active nucleophile, slowing the reaction and reducing the final yield.

-

Choice of Base: A strong base is required to fully deprotonate the alcohol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they react irreversibly to form the alkoxide and hydrogen gas. [3]While bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) can be used, the equilibrium they establish with the alcohol and water can be a drawback. [2]* Anhydrous Conditions: Metal hydrides react violently with water. The presence of even trace amounts of moisture in your cyclobutanol or solvent will consume the base, preventing the formation of the nucleophile. [2]Always use freshly distilled, anhydrous solvents and ensure your cyclobutanol is dry.

-

Procedural Tip: When using NaH, add the cyclobutanol dropwise to a suspension of the NaH in the anhydrous solvent. The cessation of hydrogen gas evolution is a good indicator that the deprotonation is complete. Allow this step to proceed for 30-60 minutes at 0 °C to room temperature before adding the 2-chloro-4-methylpyridine.

Q3: What is the optimal solvent and temperature for this reaction?

Solvent selection is critical for maximizing the rate of an SNAr reaction.

-

Solvent Choice: Polar aprotic solvents are strongly recommended. [1]Solvents like N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal because they can solvate the cation (e.g., Na+) without strongly solvating the alkoxide nucleophile. [1][4]This leaves the nucleophile "naked" and highly reactive. In contrast, protic solvents like ethanol or water will form hydrogen bonds with the alkoxide, stabilizing it and significantly reducing its nucleophilicity and thus the reaction rate. [1]* Temperature: A typical Williamson reaction is conducted between 50 to 100 °C. [1][5]For this specific SNAr reaction, starting with a moderate temperature (e.g., 60-80 °C) is advisable. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be increased cautiously. Excessively high temperatures can lead to side reactions and decomposition.

Q4: I'm observing significant amounts of unreacted 2-chloro-4-methylpyridine. How can I drive the reaction to completion?

Seeing unreacted starting material is a common issue that can often be resolved by adjusting stoichiometry and reaction time.

-

Stoichiometry: Use a slight excess of the nucleophile. A common strategy is to use 1.1 to 1.5 equivalents of both cyclobutanol and the base relative to the 2-chloro-4-methylpyridine. This helps ensure that the limiting electrophile is fully consumed.

-

Reaction Time: These reactions can take anywhere from 1 to 8 hours to reach completion. [5]It is essential to monitor the reaction's progress. Do not assume a standard reaction time; instead, take aliquots periodically to determine when the consumption of the starting material has plateaued.

-

Alternative Halide: If the reaction remains slow even under optimized conditions, the chloro- leaving group may not be sufficiently reactive. Consider switching to 2-bromo-4-methylpyridine . Bromide is a better leaving group than chloride, which can significantly accelerate the rate of nucleophilic substitution. [6]

Q5: My purification is difficult, and I suspect I'm losing product during workup. What are the best practices?

The basic nitrogen of the pyridine ring can complicate purification but also offers a unique handle for separation.

-

Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it by adding it to cold water or ice to decompose any unreacted hydride.

-

Extraction: Extract the aqueous mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Repeat the extraction at least three times to ensure all the product is transferred to the organic phase. [7]* Acid-Base Purification: If neutral impurities are present, you can exploit the basicity of the pyridine product.

-

Dissolve the crude organic extract in a suitable solvent.

-

Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyridine product will move into the aqueous layer, while non-basic impurities remain in the organic layer.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

-

Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >9. [8] 5. The deprotonated, neutral product will precipitate or can be extracted back into an organic solvent.

-

-

Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is the standard method. Use a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be fine-tuned to achieve good separation from any closely-eluting impurities.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Researchers should adapt it based on their specific laboratory conditions and monitoring results.

Materials:

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Cyclobutanol (anhydrous)

-

2-Chloro-4-methylpyridine

-

Ethyl acetate, Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl), Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-